3-[(E)-1-PHENYLMETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-ONE
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Overview
Description
3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring, with a phenylmethylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one typically involves the condensation of 2-aminobenzenethiol with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzothiazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also disrupt the cell membrane integrity of microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate multiple targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-[(Z)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one: A geometric isomer with similar properties but different spatial arrangement.
3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: A related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.
3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzimidazin-2-one: A compound with a nitrogen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one stands out due to its unique combination of a benzene ring fused to a thiazine ring with a phenylmethylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-3-benzylidene-4H-1,4-benzothiazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-15-13(10-11-6-2-1-3-7-11)16-12-8-4-5-9-14(12)18-15/h1-10,16H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWHLFHJVMIOD-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)SC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)SC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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